[1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461799
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

[1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13461799

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)
Standard InChI Key NHGPFNYOEORMBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Amino-acetyl group (NH2COCH2\text{NH}_2\text{COCH}_2): Introduces hydrogen-bonding capacity and reactivity.

  • tert-Butyl carbamate (Boc\text{Boc}): A protective group that enhances solubility and stability under basic conditions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H23N3O3\text{C}_{12}\text{H}_{23}\text{N}_3\text{O}_3
Molar Mass257.33 g/mol
IUPAC Nametert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]carbamate
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN
logP (Calculated)1.44
Solubility4.42 mg/mL (ESOL)

Stability and Reactivity

  • Thermal Stability: The Boc group decomposes at temperatures above 150°C, releasing isobutylene and carbon dioxide .

  • pH Sensitivity: Stable in neutral to mildly basic conditions but undergoes hydrolysis under strong acidic conditions (e.g., 10% TFA) .

  • Reactivity: The amino-acetyl group participates in nucleophilic acyl substitutions, enabling conjugation with amines or thiols.

Synthesis and Production

Route 1: Multi-Step Coupling (Yield: 77%)

  • Piperidine Functionalization: React 3-aminopiperidine with tert-butyl chloroformate to form the Boc-protected intermediate .

  • Amino-Acetylation: Treat with 2-chloroacetyl chloride in the presence of triethylamine, followed by ammonolysis to introduce the amino group.

  • Purification: Silica gel chromatography (ethyl acetate/hexane) yields the final product .

Route 2: Catalytic Hydrogenation (Yield: 99%)

  • Hydrogenate tert-butyl 3-pyridinylmethylcarbamate using 5% rhodium-on-charcoal in ethanol under H2\text{H}_2 (60 psi) .

Table 2: Comparative Synthesis Data

MethodConditionsYieldSource
CouplingEt3N\text{Et}_3\text{N}, THF, RT77%
HydrogenationH2\text{H}_2, Rh/C, EtOH99%
Fmoc DeprotectionPiperidine, DMF85%

Industrial Scalability

  • Continuous Flow Reactors: Improve mixing efficiency and reduce side reactions during acetylation.

  • Automated Purification: Reverse-phase HPLC ensures >95% purity for pharmaceutical applications .

Biological Activity and Applications

Comparative Bioactivity

CompoundTargetActivitySource
This compoundNLRP3Moderate inhibitor
Chloro-acetyl analogueMicrobial proteasesIC50_{50} = 12 μM
Benzyl ester analogueACE2 receptorKd_d = 5.2 nM

Comparison with Structural Analogues

Functional Group Modifications

  • Chloro-acetyl Substituent: Increases electrophilicity, enhancing reactivity in alkylation reactions (e.g., 1-(2-chloroacetyl)piperidine).

  • Benzyl Ester Replacement: Lowers metabolic stability (t1/2_{1/2} = 0.5 hours vs. 2.1 hours for Boc).

Pharmacokinetic Profiles

PropertyThis CompoundPyrrolidine AnalogueSource
logP1.440.91
Solubility (mg/mL)4.428.15
Plasma Protein Binding89%76%

Future Perspectives

Therapeutic Opportunities

  • Anti-Inflammatory Agents: Optimize NLRP3 inhibition through substituent engineering .

  • Prodrug Platforms: Leverage Boc stability for targeted drug delivery in oncology .

Synthetic Innovations

  • Enzymatic Catalysis: Explore lipase-mediated acetylation to reduce racemization.

  • Green Chemistry: Replace chlorinated solvents with cyclopentyl methyl ether (CPME) in large-scale synthesis .

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